4-tert-butyl-N-[[5-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide
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Description
4-tert-butyl-N-[[5-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide is a useful research compound. Its molecular formula is C21H28N4O3S and its molecular weight is 416.54. The purity is usually 95%.
BenchChem offers high-quality 4-tert-butyl-N-[[5-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-tert-butyl-N-[[5-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Characterization
This compound is part of a broader category of chemicals that are synthesized for various purposes, including the exploration of their potential biological activities. For instance, novel derivatives similar to the specified compound have been synthesized and evaluated for their antimicrobial properties against certain bacterial and fungal pathogens, as well as for their mosquito larvicidal activity (Kumara et al., 2015). These studies contribute to the understanding of the compound's role in developing new antimicrobial agents.
Crystal Structure and Molecular Analysis
Research on compounds with similar structures includes the synthesis and characterization of derivatives for understanding their crystal structure and molecular interactions. For example, studies have been conducted on derivatives to shed light on their reactive sites for electrophilic and nucleophilic nature through density functional theory (DFT) calculations (Kumara et al., 2017). Such research provides valuable insights into the compound's chemical behavior, stability, and potential applications in material science and pharmaceuticals.
Biological Activities and Applications
The broader family of chemicals to which the specified compound belongs has been explored for various biological activities. This includes the investigation of their potential as inhibitors or activators of specific biochemical pathways, their antimicrobial properties, and their interaction with biological molecules. For instance, studies on similar compounds have revealed significant antibacterial activity, underscoring their potential in developing new therapeutic agents (Subbulakshmi N. Karanth et al., 2019).
Material Science and Polymer Research
Compounds with similar structural characteristics have also been investigated for their applications in material science, particularly in the synthesis of polymers with specific properties. Research in this area focuses on developing new materials with desirable thermal stability, solubility, and mechanical properties for various industrial applications (S. Hsiao et al., 2000).
properties
IUPAC Name |
4-tert-butyl-N-[[5-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O3S/c1-21(2,3)15-10-8-14(9-11-15)19(27)22-12-18-24-25-20(28-18)29-13-17(26)23-16-6-4-5-7-16/h8-11,16H,4-7,12-13H2,1-3H3,(H,22,27)(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHLFZVIAUUCBFO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=NN=C(O2)SCC(=O)NC3CCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-[[5-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.